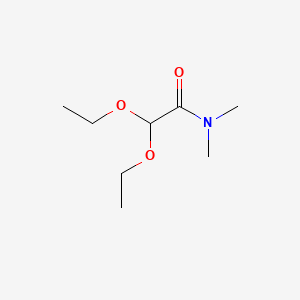

2,2-Diethoxy-N,N-dimethylacetamide

Descripción

Significance of Acetals and Amides as Functional Groups

In the realm of organic chemistry, acetals and amides are fundamental functional groups, each with distinct characteristics and applications. Acetals, which feature a carbon atom bonded to two alkoxy groups, are primarily recognized for their role as protecting groups for aldehydes and ketones. wikipedia.orgkhanacademy.org This protective function is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to prevent unwanted side reactions. lookchem.com The formation of acetals is a reversible, acid-catalyzed reaction, allowing for their strategic introduction and subsequent removal under specific conditions. wikipedia.org Beyond their protective capacity, acetals are stable entities compared to their hemiacetal precursors and are found in various natural and synthetic compounds, including the polymer polyoxymethylene, also known as acetal (B89532) resin. wikipedia.orgpolymershapes.com

Amides, on the other hand, are derivatives of carboxylic acids where the hydroxyl group is replaced by a nitrogen-containing group. diplomatacomercial.comwikipedia.org They are integral to numerous biological processes, most notably forming the peptide bonds that link amino acids in proteins. wikipedia.orgfiveable.me The resonance stabilization between the carbonyl group and the nitrogen atom imparts significant stability to the amide bond, making it less reactive than other carbonyl derivatives like esters. diplomatacomercial.comwikipedia.org This stability is vital for maintaining the structural integrity of proteins in aqueous environments. wikipedia.org In industrial applications, amides serve as versatile solvents, intermediates in the synthesis of pharmaceuticals and agrochemicals, and components of various polymers. diplomatacomercial.com

Overview of 2,2-Diethoxy-N,N-dimethylacetamide as a Versatile Building Block

Within the broader class of α,α-dialkoxyacetamides, this compound stands out as a particularly useful and versatile building block in synthetic organic chemistry. This compound, with the chemical formula C8H17NO3, incorporates both an acetal and a tertiary amide functional group. lookchem.comchemnet.com This dual functionality allows it to participate in a variety of chemical transformations, serving as a precursor and intermediate in the synthesis of more complex molecules. lookchem.com

One of the primary applications of this compound is as a reagent for the protection of functional groups. lookchem.com Its stability under normal conditions makes it a reliable choice for this purpose. lookchem.com Furthermore, it is utilized as a solvent in certain chemical reactions due to its ability to dissolve a range of compounds. lookchem.com In the pharmaceutical industry, it serves as an intermediate in the synthesis of drug molecules, where the controlled reactivity of its functional groups is highly valued. lookchem.com Researchers also employ this compound to study reaction mechanisms and optimize synthetic pathways. lookchem.com

Below is a table summarizing the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C8H17NO3 |

| Molecular Weight | 175.23 g/mol |

| Boiling Point | 223.2°C at 760 mmHg |

| Density | 0.984 g/cm³ |

| Refractive Index | 1.433 |

| Flash Point | 88.8°C |

Historical Context of Related Precursors and Reagents

The development and use of this compound are built upon a long history of research into its constituent functional groups and related precursors. The study of acetals dates back to the 1920s with the work of Hermann Staudinger, who investigated the polymerization of formaldehyde (B43269) to form polyoxymethylene. polymershapes.comwikipedia.org This early research laid the groundwork for understanding acetal formation and stability. It wasn't until the 1950s that DuPont chemists synthesized a thermally stable version of polyoxymethylene, commercialized as Delrin, by capping the reactive hemiacetal ends. polymershapes.comwikipedia.org

The synthesis of amides has an equally rich history. In 1931, James A. Mitchell and E. Emmet Reid described a method for preparing N,N-dimethylacetamide (DMAc), a related compound, by heating acetic acid and dimethylamine (B145610). acs.org This method, along with variations using acetic anhydride (B1165640) or methyl acetate (B1210297), remains a primary manufacturing process for DMAc today. acs.org DMAc itself is a widely used aprotic polar solvent, particularly in the production of fibers and pharmaceuticals. acs.org

The synthesis of this compound itself can be achieved through various routes, often involving precursors like dimethylamine and ethyl diethoxyacetate. chemicalbook.comchemsrc.com The knowledge gained from the historical development of both acetal and amide chemistry has been instrumental in the synthesis and application of this versatile bifunctional compound.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

34640-92-1 |

|---|---|

Fórmula molecular |

C8H17NO3 |

Peso molecular |

175.23 g/mol |

Nombre IUPAC |

2,2-diethoxy-N,N-dimethylacetamide |

InChI |

InChI=1S/C8H17NO3/c1-5-11-8(12-6-2)7(10)9(3)4/h8H,5-6H2,1-4H3 |

Clave InChI |

ZFCXPRXCTKPYEO-UHFFFAOYSA-N |

SMILES |

CCOC(C(=O)N(C)C)OCC |

SMILES canónico |

CCOC(C(=O)N(C)C)OCC |

Otros números CAS |

34640-92-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,2 Diethoxy N,n Dimethylacetamide

Acid-Catalyzed Hydrolysis and Acetal (B89532) Cleavage Reactions

The most characteristic reaction of 2,2-diethoxy-N,N-dimethylacetamide is its hydrolysis under acidic conditions. Acetals are known to be stable in neutral or basic media but are readily cleaved in the presence of an acid catalyst and water. This reaction regenerates the original carbonyl compound and the corresponding alcohol.

The mechanism for this acid-catalyzed hydrolysis is a well-established process for acetals. It proceeds through a series of protonation and elimination steps, as detailed in the table below.

Table 1: Mechanistic Steps of Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Protonation: One of the ethoxy groups is protonated by an acid catalyst (H₃O⁺), converting the alkoxy group into a good leaving group (ethanol). |

| 2 | Loss of Leaving Group: The protonated ethoxy group departs as a molecule of ethanol (B145695). The lone pair of electrons on the adjacent oxygen atom assists in this departure, forming a resonance-stabilized oxonium ion intermediate. |

| 3 | Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. |

| 4 | Deprotonation: A water molecule acts as a base to deprotonate the newly added group, forming a hemiacetal intermediate and regenerating the acid catalyst. |

| 5 | Second Protonation: The remaining ethoxy group is protonated by the acid catalyst, preparing it to be a good leaving group. |

| 6 | Second Elimination: The hydroxyl group's lone pair of electrons assists in the elimination of the second ethanol molecule, forming a protonated α-ketoamide. |

| 7 | Final Deprotonation: A water molecule removes the final proton from the carbonyl oxygen, yielding the final product, N,N-dimethyl-2-oxoacetamide, and regenerating the acid catalyst. |

This stepwise mechanism highlights the crucial role of the acid catalyst in activating the alkoxy groups for cleavage and the involvement of water as the nucleophile that ultimately replaces them.

Kinetics: The hydrolysis of acetals is typically a second-order reaction, being first-order with respect to the acetal and first-order with respect to the hydronium ion concentration. lookchem.com The rate-determining step is generally considered to be the formation of the resonance-stabilized carboxonium ion intermediate (Step 2 in Table 1). bldpharm.com The stability of this intermediate is a key factor influencing the reaction rate. The rate of hydrolysis is significantly influenced by pH, with faster rates observed under more acidic conditions. bldpharm.com

Thermodynamics: The hydrolysis of acetals is a reversible process. The direction of the equilibrium can be controlled by the reaction conditions according to Le Châtelier's principle. The presence of a large excess of water favors the hydrolysis and the formation of the keto-product. Conversely, the formation of the acetal from the ketone is favored by the removal of water from the reaction mixture. The standard enthalpy of reaction (ΔH°) for the hydrolysis of similar acetals is generally exothermic. For example, the hydrolysis of diethylacetal has a standard molar reaction enthalpy of -10,225.9 J·mol⁻¹. pinpools.com The entropy of activation (ΔS‡) for acid-catalyzed acetal hydrolysis often has a small negative value, suggesting a transition state that is more ordered than the reactants. chemsrc.com

Applications as a C1 Synthon or Formaldehyde (B43269) Equivalent

Based on available scientific literature, there are no specific, documented examples of this compound being utilized as a C1 synthon or a formaldehyde equivalent.

No research findings were identified that describe the application of this compound in Mannich-type reactions or other aminomethylation processes.

There is no information in the reviewed literature detailing the use of this compound as a reagent in formylation or carbonylation reactions.

Role in Cycloaddition and Annulation Reactions

A review of the current scientific literature did not yield any studies where this compound is reported to participate in cycloaddition or annulation reactions. While the hydrolysis product, an α-ketoamide, could potentially undergo such reactions, the reactivity of the parent acetal in this context has not been described.

Involvement in Heterocyclic Compound Synthesis

The synthesis of imidazole (B134444) and its fused derivatives, such as imidazo-benzimidazoles, can be achieved through various synthetic routes. researchgate.netorganic-chemistry.orgresearchgate.net One common approach involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia, a method known as the Radziszewski synthesis. researchgate.net Modifications of this and other methods allow for the preparation of a wide array of substituted imidazoles. organic-chemistry.org

For instance, the van Leusen imidazole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. semanticscholar.org This method is versatile and allows for the synthesis of 1,4,5-trisubstituted imidazoles. semanticscholar.org The synthesis of imidazo[4,5-b]pyridines, a class of compounds with significant biological activity, has also been reported, often starting from substituted pyridine (B92270) precursors. nih.gov

| Method | Key Reagents | Product Type | Reference |

| Radziszewski Synthesis | 1,2-Dicarbonyl, aldehyde, ammonia | Substituted imidazoles | researchgate.net |

| van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), aldimine | 1,4,5-Trisubstituted imidazoles | semanticscholar.org |

| From substituted pyridines | Varies | Imidazo[4,5-b]pyridines | nih.gov |

This compound and related compounds serve as valuable building blocks in the synthesis of 2H-pyran-2-ones and their fused analogues. semanticscholar.orgresearchgate.net A one-pot synthesis method involves the reaction of a compound with an active methylene (B1212753) or methyl group (such as a 1,3-dicarbonyl compound or a ketone) with a one-carbon building block like N,N-dimethylacetamide dimethyl acetal, and an N-acylglycine in acetic anhydride (B1165640). semanticscholar.orgresearchgate.net This approach provides a straightforward route to 3-acylamino-substituted pyran-2-one systems. semanticscholar.org

The pyran-2-one ring is a versatile scaffold in organic synthesis due to its susceptibility to nucleophilic attack at positions C-2, C-4, and C-6, and its ability to participate as a diene in Diels-Alder reactions. umich.edu These reactions have been utilized to prepare a wide range of carbocyclic and heterocyclic compounds. umich.edu The synthesis of pyran-2-ones can also be achieved through the reaction of 1,1-bis(trimethylsilyloxy)ketene acetals with 3-silyloxyalk-2-en-1-ones. uni-rostock.de

| Starting Materials | Key Reagents | Product Type | Reference |

| Active methylene/methyl compound, N-acylglycine | N,N-dimethylacetamide dimethyl acetal, acetic anhydride | 3-Acylamino-substituted pyran-2-ones | semanticscholar.orgresearchgate.net |

| 1,1-Bis(trimethylsilyloxy)ketene acetals | 3-Silyloxyalk-2-en-1-ones | Substituted pyran-2-ones | uni-rostock.de |

The synthesis of fused heterocyclic systems such as pyrimido[1,2-a] wikipedia.orgsemanticscholar.orgorganicreactions.orgtriazin-6-ones can be accomplished through multi-step reaction sequences. In one reported method, N,N-dimethylacetamide dimethyl acetal (DMA-DMA) was used as a one-carbon inserting synthon in a reaction with (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines. nih.gov This reaction, however, led to the formation of a triazine ring annulated product bearing an N,N-dimethyl enamino substituent at the 4-position. nih.gov This outcome resulted from a further reaction with a second molecule of DMA-DMA. nih.gov This highlights the reactivity of N,N-dimethylacetamide acetals in constructing complex heterocyclic frameworks.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent nucleophiles that readily react with electrophilic centers. libretexts.orgyoutube.com The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on an electrophilic carbon, such as the carbonyl carbon of aldehydes and ketones, to form a new carbon-carbon bond. libretexts.orgyoutube.com

While specific reactions of this compound with organometallic reagents are not detailed in the provided context, the general reactivity patterns of amides and related functional groups with these reagents are well-documented. The electrophilic carbon of the acetal or amide functionality could potentially be a target for nucleophilic attack by an organometallic reagent. However, the presence of the two ethoxy groups and the dimethylamino group would influence the reactivity compared to a simple ketone or aldehyde. The outcome of such a reaction would depend on the specific organometallic reagent used and the reaction conditions.

| Organometallic Reagent Type | Typical Electrophile | General Product Type | Reference |

| Grignard Reagent (R-MgX) | Aldehyde/Ketone | Alcohol | libretexts.orgyoutube.com |

| Organolithium Reagent (R-Li) | Aldehyde/Ketone | Alcohol | youtube.com |

Nucleophilic Additions and Substitutions

The reactivity of this compound in nucleophilic reactions is primarily centered around its acetal functional group. The presence of two ethoxy groups on the α-carbon to the carbonyl group makes it susceptible to hydrolysis under acidic conditions. This reaction is a key step in the in situ generation of N,N-dimethylglyoxylamide for subsequent reactions.

In a typical procedure, treatment of this compound with a strong acid, such as hydrochloric acid, at moderately elevated temperatures (e.g., 45–61°C) facilitates the hydrolysis of the diethyl acetal. google.comgoogle.com This process results in the formation of a reactive electrophilic intermediate, which is then trapped by a nucleophile present in the reaction mixture. For instance, this in situ generated species can react with various nucleophiles, including complex amine derivatives like 2-phenyl-9H-imidazo[1,2-a]benzimidazole, to form new carbon-nitrogen bonds. google.com The reaction is often buffered with a weak base like sodium acetate (B1210297) after the initial acid-catalyzed hydrolysis to modulate the reactivity for the subsequent nucleophilic addition step. google.com

The compound also serves as an acylation reagent in organometallic chemistry. It can react with organolithium reagents in continuous flow systems. uni-muenchen.de For example, the reaction between an aryl bromide-derived organolithium species and this compound in toluene (B28343) has been documented to proceed efficiently, yielding the corresponding α,α-diethoxy amide product after quenching. uni-muenchen.de

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagents/Conditions | Product Type | Ref |

| Water (Hydrolysis) | Hydrochloric acid, 58-61°C | N,N-dimethyl-2-oxoacetamide | google.com |

| 2-phenyl-9H-imidazo[1,2-a]benzimidazole | 1. HCl, Acetic Acid, 45°C; 2. Sodium Acetate | α-(Imidazobenzimidazolyl)-N,N-dimethylacetamide derivative | google.com |

| Aryl Lithium Species | Continuous flow, Toluene | α-Aryl-α-ethoxy-N,N-dimethylacetamide derivative | uni-muenchen.de |

Rearrangement Processes

Detailed studies focusing specifically on the rearrangement processes of this compound are not extensively documented in peer-reviewed literature. While related compounds, such as those involved in the Fritsch-Buttemberg-Wiechell rearrangement, are known to undergo skeletal reorganization, specific data on analogous reactions involving this compound remains scarce. uni-muenchen.de The stability of the amido acetal functional group under typical rearrangement conditions may preclude such transformations, favoring other reaction pathways like substitution or elimination.

Metal-Catalyzed Transformations Utilizing this compound as a Reagent or Ligand

Nickel-Catalyzed Processes

The application of this compound in nickel-catalyzed transformations is an area with limited specific examples in the scientific literature. While nickel is a versatile catalyst for a wide array of reactions, including cross-coupling and hydrogenations, its direct use in reactions where this compound acts as a primary reagent or a critical ligand is not a prominent research focus. google.comwikipedia.orglegislation.gov.uk Patent literature describes processes where nickel catalysts are used for hydrogenation steps in a multi-step synthesis that may involve intermediates derived from this compound, but the nickel catalyst does not directly interact with the parent compound itself. google.com

Photoredox Catalysis

Currently, there is a lack of specific, documented research detailing the use of this compound as either a reagent or a ligand within photoredox catalytic cycles. While commercial suppliers may list the compound in the context of chemical building blocks alongside photoredox catalysts, dedicated studies on its reactivity or utility in such reactions have not been published. ambeed.com

Elucidation of Reaction Mechanisms

Investigation of Radical Intermediates

Spectroscopic Characterization in Research and Development

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2,2-Diethoxy-N,N-dimethylacetamide, offering a wealth of information regarding the chemical environment of each atom within the molecule.

While specific, experimentally-derived 1D NMR data for this compound is not widely available in the public domain, a theoretical analysis based on established chemical shift principles allows for the prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The N,N-dimethyl group would likely appear as one or two singlets, depending on the rotational barrier around the C-N amide bond. The methylene (B1212753) protons of the two ethoxy groups would present as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. The methine proton, being adjacent to the two oxygen atoms, would be expected to resonate at a characteristic downfield shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, with distinct signals for the carbonyl carbon, the acetal (B89532) carbon, the N-methyl carbons, and the carbons of the ethoxy groups. The chemical shifts of these carbons provide crucial information for confirming the molecular structure.

A hypothetical data table for the expected 1D NMR signals is presented below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Multiplicity |

| N(CH₃)₂ | ~2.9 - 3.1 | ~36 - 38 | Singlet(s) |

| OCH₂CH₃ | ~3.5 - 3.7 | ~60 - 62 | Quartet |

| OCH₂CH₃ | ~1.1 - 1.3 | ~15 - 17 | Triplet |

| CH(OEt)₂ | ~4.8 - 5.0 | ~98 - 102 | Singlet |

| C=O | - | ~168 - 172 | - |

To unequivocally establish the connectivity of the atoms within this compound, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the methylene and methyl protons of the ethoxy groups would confirm their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the proton signals to their corresponding carbon atoms in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to investigate the preferred conformation of the molecule, for example, by observing through-space interactions between the N-methyl groups and the ethoxy groups.

The rotation around the C-N amide bond in N,N-disubstituted amides is often restricted, leading to the observation of distinct signals for the two N-alkyl groups at lower temperatures. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could be employed to determine the energy barrier for this rotational process in this compound. Such studies would provide valuable insights into the conformational dynamics of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry would provide the exact mass of the molecular ion of this compound. This precise mass measurement allows for the unambiguous determination of its elemental formula (C₈H₁₇NO₃). Predicted high-resolution mass data for common adducts are available in public databases. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 176.1281 |

| [M+Na]⁺ | 198.1100 |

By subjecting the molecular ion to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern is produced. Analysis of these fragment ions provides crucial information for confirming the molecular structure. Key fragmentation pathways for this compound would likely involve the loss of ethoxy groups, the dimethylamino group, and cleavage of the C-C bond adjacent to the carbonyl group. The masses of these fragments would corroborate the proposed structure.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about chromophores—the parts of a molecule that absorb light.

The primary chromophore in this compound is the amide functional group. Amides typically exhibit a weak n → π* transition at longer wavelengths (around 220 nm) and a stronger π → π* transition at shorter wavelengths (below 200 nm). The exact position and intensity of these absorptions can be influenced by the solvent and the substituents on the amide group. For N,N-dimethylacetamide, a related compound, it is used as a solvent in UV spectroscopy and is suitable for use above ~270 nm. itwreagents.com It is expected that this compound would have a similar UV absorption profile, though specific experimental data is lacking.

Integration of Spectroscopic Data for Reaction Monitoring and Product Characterization

In a research and development setting, the combination of different spectroscopic techniques is crucial. For instance, during the synthesis of this compound, IR spectroscopy could be used to monitor the disappearance of the reactant's characteristic peaks and the appearance of the product's amide C=O and acetal C-O bands. NMR spectroscopy would then be used to confirm the final structure by identifying the different proton and carbon environments. Mass spectrometry would provide the molecular weight and fragmentation pattern, further confirming the identity of the compound. While this represents a standard analytical workflow, no specific studies demonstrating this for this compound have been found in the literature.

Theoretical and Computational Chemistry Studies of 2,2 Diethoxy N,n Dimethylacetamide

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to predicting the geometric and electronic properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov For 2,2-diethoxy-N,N-dimethylacetamide, DFT calculations would be employed to determine its ground state properties. This involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.

Key properties that can be calculated using DFT include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable form.

Vibrational Frequencies: These calculations can predict the infrared (IR) spectrum of the molecule, which can be used to identify characteristic vibrational modes and for comparison with experimental data.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insights into the molecule's stability.

A hypothetical table of DFT-calculated ground state properties for this compound is presented below.

| Property | Predicted Value (Hypothetical) |

| C=O Bond Length | 1.23 Å |

| C-N (Amide) Bond Length | 1.36 Å |

| O-C-O Angle (Acetal) | 110.5° |

| Dipole Moment | 3.5 D |

| HOMO-LUMO Gap | 6.8 eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

The presence of several single bonds in this compound allows for multiple spatial arrangements of its atoms, known as conformations. The study of these conformations and the energy required to interconvert between them is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

A key area of investigation would be the rotation around the C-N amide bond. Due to the partial double bond character of the amide linkage, this rotation is restricted and has a significant energy barrier. rsc.orgmdpi.com Computational methods can map the potential energy surface for this rotation, identifying the transition state and calculating the activation energy for the process. Similar analyses would be applied to the rotation of the ethoxy groups.

A hypothetical data table for the rotational barriers of this compound is shown below.

| Rotational Bond | Rotational Barrier (kcal/mol) (Hypothetical) |

| C-N (Amide) | 18.5 |

| C-O (Ethoxy) | 3.2 |

Note: The values in this table are hypothetical and based on typical values for similar functional groups.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to model chemical reactions, providing detailed mechanistic insights that complement experimental studies.

For any proposed reaction involving this compound, such as its hydrolysis to form N,N-dimethyl-2-oxoacetamide, computational methods can be used to construct a reaction energy profile. This profile maps the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states. The highest point on this profile corresponds to the transition state, and its energy relative to the reactants gives the activation energy of the reaction. A lower activation energy implies a faster reaction rate.

By identifying the structures of transition states and intermediates, computational chemistry can elucidate the step-by-step mechanism of a reaction. For instance, in the acid-catalyzed hydrolysis of the acetal (B89532) group, calculations could confirm the protonation of an oxygen atom, followed by the loss of ethanol (B145695) and subsequent attack by water. nih.govresearchgate.netic.ac.uk This level of detail is often inaccessible through experimental means alone.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. DFT calculations provide a wealth of information about how electrons are distributed and how the molecule is likely to behave in a chemical reaction.

Key electronic properties and reactivity descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the surface of the molecule. Regions of negative potential (typically around electronegative atoms like oxygen) are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Fukui Functions: These descriptors provide a more detailed picture of local reactivity, indicating which specific atoms within the molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks.

A hypothetical table of reactivity descriptors for this compound is presented below.

| Descriptor | Atom with Highest Value (Hypothetical) | Implication |

| Nucleophilic Attack (f+) | Carbonyl Carbon | Site most susceptible to attack by nucleophiles. |

| Electrophilic Attack (f-) | Carbonyl Oxygen | Site most susceptible to attack by electrophiles. |

Note: The information in this table is hypothetical and illustrates the type of insights that would be gained from such an analysis.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, computational methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G(d,p)) can be employed to calculate the energies of these frontier orbitals. bhu.ac.in The HOMO is expected to be localized primarily on the nitrogen atom and the oxygen atoms of the ethoxy groups, reflecting the presence of lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the carbonyl group (C=O), which is the most electrophilic part of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This data is hypothetical and serves as an illustrative example of the output from a computational study.

Electrostatic Potential (ESP) Surfaces

The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. youtube.com It is generated by mapping the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies areas of positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. youtube.com

For this compound, the ESP surface would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The areas around the hydrogen atoms of the methyl and ethyl groups would exhibit a positive potential (blue). Such a map provides insights into how the molecule will interact with other polar molecules, ions, and biological receptors. readthedocs.io

Solvation Models and Environmental Effects on Reactivity

The reactivity and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Solvation models in computational chemistry are used to simulate the effects of the solvent environment. acs.org Common approaches include implicit solvation models, such as the Polarizable Continuum Model (PCM), and explicit solvation models, where individual solvent molecules are included in the calculation. nih.govresearchgate.net

For this compound, studying its behavior in different solvents is crucial for understanding its reactivity in various chemical processes. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the carbonyl oxygen of the acetamide (B32628) would be expected. In a nonpolar solvent, these interactions would be absent. Computational studies can quantify the stabilization energy provided by the solvent and predict how the HOMO-LUMO gap and reactivity might change. researchgate.net Generally, polar solvents can stabilize charged transition states, potentially lowering the activation energy for certain reactions. nih.gov

Table 2: Hypothetical Solvation Effects on the HOMO-LUMO Gap of this compound

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) |

| Gas Phase | 1 | 7.7 |

| Chloroform | 4.81 | 7.5 |

| Ethanol | 24.55 | 7.3 |

| Water | 80.1 | 7.2 |

Note: This data is hypothetical and illustrates the general trend of a decreasing HOMO-LUMO gap with increasing solvent polarity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. bohrium.comgithub.io These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra. researchgate.net

For this compound, DFT calculations can predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts can be correlated with experimental values to assign each peak to a specific atom in the molecule. frontiersin.org Similarly, the vibrational frequencies corresponding to different functional groups (e.g., C=O stretch, C-N stretch, C-O stretch) can be calculated and compared with an experimental IR spectrum. Discrepancies between calculated and experimental data can often be resolved by considering factors such as solvent effects and the specific computational method used. github.io

Table 3: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 168.5 | 169.2 |

| C(OEt)₂ | 98.2 | 97.5 |

| OCH₂CH₃ | 62.1 | 61.8 |

| N(CH₃)₂ | 36.5 | 36.9 |

| OCH₂CH₃ | 15.3 | 15.1 |

Note: This data is hypothetical and for illustrative purposes.

Derivatives and Analogs of 2,2 Diethoxy N,n Dimethylacetamide: Structure Reactivity Relationships

Synthesis of Substituted Diethoxyacetamides and Related Acetals

The synthesis of substituted diethoxyacetamides and their corresponding acetal (B89532) analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern on the nitrogen atom and the nature of the alkoxy groups.

A common approach involves the reaction of a secondary amine with a 2,2-dialkoxyacetyl chloride. This method is versatile for introducing a wide range of substituents on the nitrogen atom. For instance, the reaction of N-methylaniline with 2,2-diethoxyacetyl chloride would yield N-methyl-N-phenyl-2,2-diethoxyacetamide.

Alternatively, amidation of a 2,2-dialkoxyacetic acid ester can be employed. For example, reacting ethyl diethoxyacetate with an excess of a primary or secondary amine, often with heating, can produce the corresponding N-substituted or N,N-disubstituted 2,2-diethoxyacetamide.

The synthesis of related acetals follows similar principles, often starting from a corresponding aldehyde or ketone and reacting it with an alcohol in the presence of an acid catalyst. For instance, the formation of cyclic acetals can be achieved by reacting a carbonyl compound with a diol like ethylene (B1197577) glycol. This strategy is widely used for the protection of carbonyl groups in multi-step syntheses.

| Starting Material 1 | Starting Material 2 | Product | Reaction Type |

| 2,2-Diethoxyacetyl chloride | Secondary Amine (e.g., N-methylaniline) | N-substituted-2,2-diethoxyacetamide | Acylation |

| Ethyl diethoxyacetate | Primary/Secondary Amine | N-substituted-2,2-diethoxyacetamide | Amidation |

| Aldehyde/Ketone | Alcohol (e.g., Ethanol) | Acetal | Acetalization |

| Aldehyde/Ketone | Diol (e.g., Ethylene Glycol) | Cyclic Acetal | Acetalization |

Comparative Studies of Reactivity and Selectivity in Analogous Transformations

The reactivity and selectivity of 2,2-diethoxy-N,N-dimethylacetamide and its analogs are significantly influenced by the nature of the alkoxy and N-substituents. These factors play a crucial role in transformations such as hydrolysis and condensation reactions.

While direct, comprehensive comparative studies between this compound and 2,2-dimethoxy-N,N-dimethylacetamide are not extensively documented in readily available literature, comparisons can be drawn from the well-established principles of acetal chemistry. The primary difference between these two compounds lies in the steric bulk of the alkoxy groups: ethoxy being larger than methoxy (B1213986).

In acid-catalyzed hydrolysis, the rate-determining step is typically the departure of an alcohol molecule to form an oxocarbenium ion intermediate. Generally, acetals with bulkier alkoxy groups tend to hydrolyze faster due to the relief of steric strain in the transition state leading to the planar oxocarbenium ion. Therefore, it is expected that this compound would exhibit a faster rate of hydrolysis compared to its dimethoxy counterpart under similar acidic conditions.

| Compound | Alkoxy Group | Relative Steric Bulk | Expected Relative Hydrolysis Rate |

| 2,2-Dimethoxy-N,N-dimethylacetamide | Methoxy (-OCH3) | Smaller | Slower |

| This compound | Ethoxy (-OCH2CH3) | Larger | Faster |

The size and electronic nature of the alkoxy groups are critical determinants of reactivity.

Steric Effects: As observed in the hydrolysis of benzaldehyde (B42025) acetals, increasing the steric bulk of the alkoxy group can lead to a significant increase in the reaction rate. This is attributed to the release of ground-state steric strain upon formation of the trigonal planar oxocarbenium ion intermediate. This principle suggests that substituting ethoxy groups with even bulkier alkoxy groups, such as isopropoxy or tert-butoxy, would further accelerate reactions involving the cleavage of the C-O bond.

Electronic Effects: The electronic influence of the alkoxy groups is also a key factor. Electron-donating alkoxy groups can stabilize the positively charged oxocarbenium ion intermediate, thereby increasing the rate of reactions that proceed through this intermediate. While the difference in the inductive effect between a methoxy and an ethoxy group is relatively small, this factor can become more significant with the introduction of substituents on the alkyl chain of the alkoxy group that can alter its electron-donating or withdrawing properties.

Investigation of N-Substituted Acetamide (B32628) Derivatives

Modification of the substituents on the nitrogen atom of the acetamide moiety provides another avenue to modulate the reactivity and physical properties of the molecule. The synthesis of N-aryl and N-alkyl-2,2-diethoxyacetamides allows for the introduction of a wide range of functional groups and steric environments around the amide functionality.

For example, the introduction of bulky N-substituents can influence the conformational preferences of the molecule and may sterically hinder the approach of reagents to the acetal carbon. Conversely, the electronic properties of N-aryl substituents can affect the reactivity of the amide bond itself, for instance, its susceptibility to hydrolysis. Research into N-aryl 2-aryloxyacetamides has demonstrated how modifications to the N-aryl ring can impact biological activity, a principle that can be extended to the study of N-aryl-2,2-diethoxyacetamides in other contexts.

Design Principles for Novel Reagents Based on the 2,2-Dialkoxyacetamide Scaffold

The 2,2-dialkoxyacetamide scaffold serves as a versatile platform for the design of novel reagents, particularly in the field of asymmetric synthesis. By incorporating chiral elements into the molecule, either in the alkoxy groups or as N-substituents, it is possible to create chiral auxiliaries or ligands for stereoselective transformations.

Key Design Principles:

Introduction of Chirality: Chiral alcohols or amines can be used in the synthesis of 2,2-dialkoxyacetamides to introduce stereogenic centers. For example, using a chiral amino alcohol could lead to a bidentate ligand capable of coordinating to a metal center and inducing asymmetry in catalytic reactions.

Steric and Electronic Tuning: The principles discussed in section 6.2.2 can be applied to rationally design reagents with specific reactivity. For instance, to create a more reactive acetal, bulkier alkoxy groups can be employed. To influence the electronic environment of a catalytic metal center, electron-donating or -withdrawing groups can be incorporated into the N-aryl substituents.

Conformational Rigidity: Introducing cyclic structures or bulky groups can restrict the conformational freedom of the molecule. This pre-organization can be advantageous in asymmetric catalysis, as it can lead to a more well-defined transition state and higher enantioselectivity. The use of chiral pyrrolidines to create unsaturated amides that undergo cycloaddition reactions is an example of how a chiral scaffold can direct the stereochemical outcome of a reaction.

By systematically applying these design principles, new reagents based on the 2,2-dialkoxyacetamide scaffold can be developed for a wide range of applications in modern organic synthesis.

Future Research Directions and Emerging Applications of 2,2 Diethoxy N,n Dimethylacetamide

Development of Asymmetric Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While direct applications of 2,2-diethoxy-N,N-dimethylacetamide in asymmetric transformations have not been extensively reported, its structural similarity to other acetals and amides suggests significant potential in this area.

Future research could explore the use of this compound as a prochiral substrate in enantioselective reactions. For instance, the development of chiral catalysts capable of recognizing and selectively transforming one of the two ethoxy groups could provide a novel route to chiral building blocks. A related compound, N,N-dimethylacetamide dimethyl acetal (B89532), has been investigated in thermal reactions with allylic alcohols, demonstrating the potential for asymmetric induction. acs.orgacs.org This suggests that this compound could similarly participate in stereoselective rearrangements or additions when reacted with chiral reagents or catalysts.

Furthermore, the N,N-dimethylamide group could be modified to incorporate a chiral auxiliary. This would allow the compound to direct the stereochemical outcome of reactions at the acetal carbon or adjacent positions. The development of such chiral derivatizing agents based on the this compound scaffold is a promising avenue for future investigation.

Applications in Flow Chemistry and Microreactor Technology

Flow chemistry and microreactor technology offer numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are challenging to control on a larger scale. The application of this compound in this domain is a nascent field with considerable room for growth.

One potential application is in the continuous production of the compound itself or its derivatives. The synthesis of this compound, which can be prepared from dimethylamine (B145610) and ethyl diethoxyacetate, is amenable to translation into a continuous flow process. chemicalbook.com This could lead to more efficient and scalable manufacturing.

Moreover, the use of this compound as a reagent or solvent in microfluidic systems could enable novel reaction discoveries. Its physical properties, such as its boiling point and solubility, may be well-suited for specific applications in continuous-flow synthesis. Future studies could investigate its performance in multiphase flow reactions or as a component in automated synthesis platforms, where precise control over reaction parameters is critical.

Utilization in Polymer Chemistry and Material Science

The incorporation of functional groups into polymers is a key strategy for creating materials with tailored properties. The acetal and amide functionalities of this compound make it an intriguing candidate for the development of novel polymers and materials.

Research in this area could focus on the synthesis of monomers derived from this compound. For example, the N,N-dimethylamide group could be modified to include a polymerizable moiety, such as a vinyl or acryloyl group. The resulting monomers could then be polymerized to create polymers with pendant diethoxy acetal groups. These acetal groups could serve as protecting groups that can be later hydrolyzed under acidic conditions to reveal reactive aldehyde functionalities within the polymer chain. bohrium.com Such aldehyde-functionalized polymers have applications in bioconjugation, drug delivery, and the development of responsive materials. bohrium.com

Furthermore, the synthesis of biodegradable polymers is another promising direction. The acetal linkage is known to be susceptible to hydrolysis under acidic conditions. osti.govacs.orgmasterorganicchemistry.comchemistrysteps.comresearchgate.net This property could be exploited to design and synthesize degradable polymers where the degradation rate can be controlled by the pH of the environment. nih.govnih.govrsc.orgrsc.org Research into the ring-opening polymerization of cyclic monomers containing acetal functionalities is an active area, and similar principles could be applied to monomers derived from this compound. nih.govrsc.org

Exploration of New Catalytic Systems

The search for new and efficient catalytic systems is a continuous endeavor in chemistry. While this compound is not primarily known as a catalyst, its structural components suggest potential roles in the development of new catalytic methodologies.

The amide functionality, for instance, could act as a ligand for metal catalysts. The oxygen and nitrogen atoms of the amide group can coordinate with metal centers, potentially influencing the catalyst's reactivity and selectivity. Future research could investigate the use of this compound and its derivatives as ligands in a variety of catalytic transformations, such as cross-coupling reactions or hydrogenations.

Additionally, the acetal portion of the molecule could be involved in catalytic cycles. For example, in reactions where the controlled release of an aldehyde is required, this compound could serve as a stable precursor that generates the active species under specific catalytic conditions. The development of catalysts that can efficiently cleave the acetal bond under mild and selective conditions would open up new synthetic possibilities.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Isotope Effects

A thorough understanding of reaction mechanisms is crucial for the optimization of existing chemical processes and the design of new ones. Advanced techniques such as ultrafast spectroscopy and kinetic isotope effect (KIE) studies can provide detailed insights into the transition states and intermediates of chemical reactions.

For this compound, mechanistic studies could focus on the hydrolysis of the acetal group. While the general mechanism of acetal hydrolysis is well-established, detailed studies on this specific substrate could reveal subtle electronic and steric effects of the N,N-dimethylamide group on the reaction rate and pathway. osti.govacs.orgmasterorganicchemistry.comchemistrysteps.comresearchgate.net The use of kinetic isotope effects, for example by replacing the hydrogens on the ethoxy groups with deuterium, could provide information about the nature of the transition state in the hydrolysis reaction. wikipedia.orgprinceton.edulibretexts.orgyoutube.comnih.gov

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, could be employed to directly observe the short-lived intermediates that may be formed during reactions involving this compound. For instance, in photochemical reactions, it might be possible to detect excited states or radical intermediates derived from the molecule. Spectroscopic studies, such as FTIR, have been used to study ion-solvent interactions in N,N-dimethylacetamide, and similar techniques could be applied to its diethoxy derivative to understand its behavior in solution. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2-Diethoxy-N,N-dimethylacetamide?

Methodological Answer:

Synthesis of this compound can be approached via nucleophilic substitution or esterification reactions. For analogous acetamides like DMAc, homogeneous esterification using catalysts (e.g., p-toluenesulfonyl chloride or pyridine) in aprotic solvents like LiCl-DMAc has been effective for cellulose derivatization . Adapting this, a two-step process could involve:

Acetylation: React dimethylamine with ethyl acetoacetate in a polar solvent (e.g., DMAc) under reflux.

Ethoxylation: Introduce ethoxy groups via reaction with ethyl bromide in the presence of a base (e.g., K₂CO₃).

Validate purity using HPLC or GC-MS, referencing solvent compatibility studies from DMAc-based protocols .

Advanced: How can researchers resolve contradictions in toxicological data for this compound?

Methodological Answer:

Contradictions in toxicity profiles (e.g., carcinogenicity) may arise from metabolite variability or exposure duration. For DMAc, IARC evaluations noted sufficient carcinogenicity in animals but inadequate evidence in humans, partly due to metabolite acetamide’s genotoxicity . To address this for this compound:

- Metabolite Tracking: Use LC-MS to identify metabolites (e.g., ethoxy or dimethylamine derivatives) in in vitro hepatocyte models.

- Dose-Response Studies: Conduct subchronic exposure trials in rodent models, comparing urinary biomarkers (e.g., N-methylacetamide) to human occupational data .

- Mechanistic Assays: Perform Ames tests or Comet assays to assess genotoxicity of isolated metabolites.

Basic: What solvent systems are compatible with this compound in polymer synthesis?

Methodological Answer:

Based on DMAc’s solvent behavior, this compound likely exhibits high miscibility with polar aprotic solvents (e.g., DMF, DMSO) and organic esters. For polymer applications:

- Membrane Fabrication: Use phase inversion with PVDF or polyethersulfone (PES), dissolved in this compound at 15–20% w/v, with additives like PVP for pore modulation .

- Cellulose Derivatives: Optimize dissolution at 60–80°C, as demonstrated for LiCl-DMAc systems .

Characterize solvent interactions via refractive index measurements (Table 5 in ) or light scattering to assess aggregation .

Advanced: How can thermodynamic properties of this compound inform reaction optimization?

Methodological Answer:

Thermodynamic profiling (e.g., heat capacity, entropy of fusion) is critical for scaling reactions. For DMAc, calorimetric studies revealed a melting point of -17°C and boiling point of 140°C . For this compound:

- Heat Capacity Measurement: Use adiabatic calorimetry between 10–340 K to map solid-liquid transitions .

- Excess Molar Volume Analysis: Mix with co-solvents (e.g., triethyl phosphate) and calculate excess volumes to optimize reaction homogeneity .

Compare data with DFT simulations to validate molecular interactions.

Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 210–230 nm), using acetonitrile/water gradients, as validated for DMAc in pharmacokinetic studies .

- Spectroscopy: FT-IR for functional group identification (amide C=O stretch ~1650 cm⁻¹) and NMR (¹H: δ 1.2–1.5 ppm for ethoxy groups).

- Voltammetry: Screen-printed graphene electrodes modified with PVDF (dissolved in DMAc) for electrochemical detection .

Advanced: How do structural modifications (e.g., ethoxy groups) impact the biological activity of this compound?

Methodological Answer:

Ethoxy groups may alter bioavailability or metabolic pathways. For structurally similar compounds:

- QSAR Modeling: Train models using datasets from acetamide derivatives to predict logP and binding affinity.

- In Vitro Assays: Compare cytotoxicity (IC₅₀) in HepG2 cells against DMAc, adjusting for ethoxy-induced hydrophobicity.

- Metabolic Profiling: Incubate with liver microsomes and track ethoxy cleavage via LC-HRMS, referencing DMAc’s acetamide metabolite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.